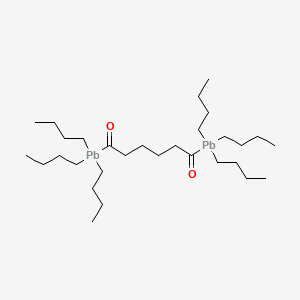
Plumbane, adipoyltributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, adipoyltributyl- is a chemical compound that falls under the category of organolead compounds It is characterized by the presence of lead atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, adipoyltributyl- typically involves the reaction of lead compounds with organic reagents. One common method is the reaction of lead(II) nitrate with sodium borohydride, which produces plumbane derivatives . The reaction conditions often require careful control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Plumbane, adipoyltributyl- may involve large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Plumbane, adipoyltributyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert Plumbane, adipoyltributyl- to lower oxidation states of lead.
Substitution: In substitution reactions, one or more organic groups attached to the lead atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce lead oxides, while substitution reactions can yield a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
Plumbane, adipoyltributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Plumbane, adipoyltributyl- involves its interaction with molecular targets, primarily through the lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include electron transfer processes and coordination with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Plumbane, adipoyltributyl- include:
- Methane, CH₄
- Silane, SiH₄
- Germane, GeH₄
- Stannane, SnH₄
Uniqueness
Plumbane, adipoyltributyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners.
Propiedades
Número CAS |
73940-91-7 |
|---|---|
Fórmula molecular |
C30H62O2Pb2 |
Peso molecular |
8.7e+02 g/mol |
Nombre IUPAC |
1,6-bis(tributylplumbyl)hexane-1,6-dione |
InChI |
InChI=1S/C6H8O2.6C4H9.2Pb/c7-5-3-1-2-4-6-8;6*1-3-4-2;;/h1-4H2;6*1,3-4H2,2H3;; |
Clave InChI |
NLDFIIBPOIQHDX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Pb](CCCC)(CCCC)C(=O)CCCCC(=O)[Pb](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
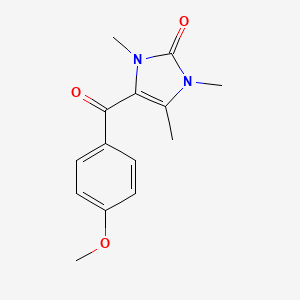

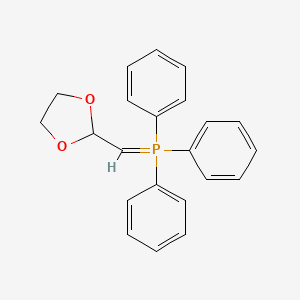
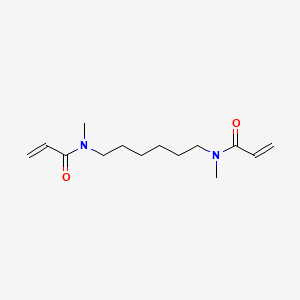
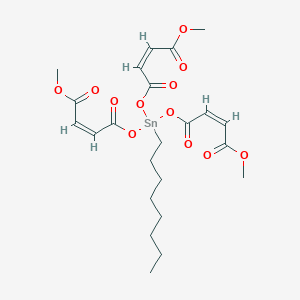
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
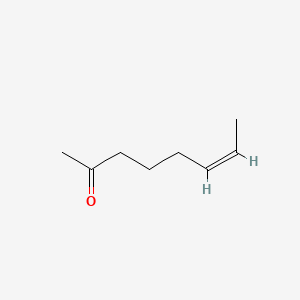
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

